N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1904323-60-9
VCID: VC4496925
InChI: InChI=1S/C17H14ClN3O3/c18-13-2-1-12(9-19)15(8-13)21-17(22)11-3-5-20-16(7-11)24-14-4-6-23-10-14/h1-3,5,7-8,14H,4,6,10H2,(H,21,22)
SMILES: C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.77

N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1904323-60-9

Cat. No.: VC4496925

Molecular Formula: C17H14ClN3O3

Molecular Weight: 343.77

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide - 1904323-60-9

Specification

CAS No. 1904323-60-9
Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
IUPAC Name N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Standard InChI InChI=1S/C17H14ClN3O3/c18-13-2-1-12(9-19)15(8-13)21-17(22)11-3-5-20-16(7-11)24-14-4-6-23-10-14/h1-3,5,7-8,14H,4,6,10H2,(H,21,22)
Standard InChI Key XGVKKDDBNCAWRT-UHFFFAOYSA-N
SMILES C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N

Introduction

Synthesis Methods

The synthesis of compounds similar to N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide often involves palladium-catalyzed reactions. Starting materials typically include halogenated pyridines and oxolan derivatives. This method is efficient for producing complex organic molecules with high purity and yield.

Potential Applications

While specific applications for N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide are not well-documented, compounds with similar structures are often explored in medicinal chemistry and pharmaceutical research for their potential biological activities. These activities could include enzyme inhibition, antioxidant properties, or other pharmacological effects, depending on the structural features and functional groups present .

Research Findings and Future Directions

Given the lack of specific data on N-(5-chloro-2-cyanophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, further research is needed to elucidate its properties and potential applications. This would involve detailed spectroscopic analysis (e.g., NMR, LC-MS) to confirm its structure and biochemical assays to explore its biological activity. Additionally, computational studies such as molecular docking could provide insights into its potential as a therapeutic agent .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator